molecular formula C13H15NO2P+ B12547974 Phosphinic acid, 4-isoquinolinyl-, butyl ester CAS No. 821009-70-5

Phosphinic acid, 4-isoquinolinyl-, butyl ester

Cat. No.: B12547974
CAS No.: 821009-70-5
M. Wt: 248.24 g/mol
InChI Key: HXAJTMFEWKQSSA-UHFFFAOYSA-N
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Description

Phosphinic acid, 4-isoquinolinyl-, butyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the isoquinoline moiety in its structure adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, 4-isoquinolinyl-, butyl ester can be achieved through the esterification of phosphinic acids with alcohols. One common method involves the use of microwave-assisted direct esterification, which allows for efficient reactions under solvent-free conditions. For instance, the reaction of phosphinic acids with butanol in the presence of a suitable catalyst, such as butylmethylimidazolium hexafluorophosphate, can yield the desired ester .

Industrial Production Methods

Industrial production of phosphinic acid esters often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of ionic liquids as catalysts can further improve the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 4-isoquinolinyl-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various phosphinic acid derivatives.

Scientific Research Applications

Phosphinic acid, 4-isoquinolinyl-, butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, 4-isoquinolinyl-, butyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphinic acid, 4-isoquinolinyl-, butyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isoquinoline moiety, which imparts specific chemical and biological properties that are not present in other related compounds.

Properties

CAS No.

821009-70-5

Molecular Formula

C13H15NO2P+

Molecular Weight

248.24 g/mol

IUPAC Name

butoxy-isoquinolin-4-yl-oxophosphanium

InChI

InChI=1S/C13H15NO2P/c1-2-3-8-16-17(15)13-10-14-9-11-6-4-5-7-12(11)13/h4-7,9-10H,2-3,8H2,1H3/q+1

InChI Key

HXAJTMFEWKQSSA-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CN=CC2=CC=CC=C21

Origin of Product

United States

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